3-Chloropyrido[2,3-b]pyrazine
Overview
Description
3-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position of the pyrido[2,3-b]pyrazine ring system.
Mechanism of Action
Target of Action
Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine-based compounds can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets in a way that affects the energy states of the molecules, leading to the observed fluorescence.
Biochemical Pathways
Given the fluorescent properties of pyrido[2,3-b]pyrazine-based compounds , it’s possible that they may interact with pathways involving light-sensitive proteins or other molecules.
Result of Action
Compounds with a pyrido[2,3-b]pyrazine core have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This suggests that the compound may have similar effects.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-b]pyrazine-based compounds can exhibit a wide range of emissions spanning the entire visible region from blue to red
Cellular Effects
Given its use in OLEDs, it is possible that this compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the desired pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
3-Chloropyrido[2,3-b]pyrazine finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Comparison with Similar Compounds
- 2-Chloropyrido[2,3-b]pyrazine
- Pyrido[2,3-b]pyrazine derivatives
Comparison: 3-Chloropyrido[2,3-b]pyrazine is unique due to the presence of the chlorine atom at the third position, which can significantly influence its reactivity and interactions compared to other derivatives. This unique positioning allows for specific substitution reactions and potential biological activities that may not be observed in other similar compounds .
Properties
IUPAC Name |
3-chloropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEGZVJNGLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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